molecular formula C10H14N2O2 B1485134 (2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid CAS No. 2098157-52-7

(2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid

Cat. No.: B1485134
CAS No.: 2098157-52-7
M. Wt: 194.23 g/mol
InChI Key: QGGHDBJWFCOONE-SNAWJCMRSA-N
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Description

(2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrazole ring system substituted with a butyl group at the N1 position and an (E)-configured propenoic acid chain at the C4 position, a structural motif found in various pharmacologically active molecules . Compounds within this structural class have been investigated for their potential as Angiotensin II receptor antagonists , a key mechanism of action for managing conditions such as hypertension, congestive heart failure, and renal insufficiency . The specific stereochemistry of the prop-2-enoic acid side chain is critical for its molecular interactions and biological activity. The primary value of this compound for researchers lies in its role as a chemical intermediate or a lead compound in medicinal chemistry. It serves as a core scaffold for the design and synthesis of novel therapeutic agents. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop new synthetic routes, or create analogs with optimized potency and selectivity. Its molecular structure, characterized by the planar, conjugated system of the propenoic acid group, allows for specific interactions with biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

(E)-3-(1-butylpyrazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h4-5,7-8H,2-3,6H2,1H3,(H,13,14)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGHDBJWFCOONE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the compound to its corresponding aldehyde or alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Sodium hydride (NaH) in an aprotic solvent.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form this compound.

  • Reduction: The compound can be reduced to form (2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-en-1-ol.

  • Substitution: Various substituted pyrazoles can be synthesized by reacting with different nucleophiles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds demonstrated effective inhibition against several bacterial strains at minimal inhibitory concentrations (MIC). Below is a summary of findings related to antimicrobial activity:

CompoundMIC (µg/ml)Target Organism
Compound 12e4.8Staphylococcus aureus
Compound 12f5.1Escherichia coli
Compound 12k4.0Pseudomonas aeruginosa

These results highlight the potential of (2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid as an effective antimicrobial agent.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. For instance, one study reported that this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. In vitro assays demonstrated that this compound induced apoptosis in various cancer cell lines, suggesting its potential as an anticancer therapeutic agent. A notable case study involved the treatment of breast cancer cells, where the compound inhibited cell proliferation and induced cell cycle arrest.

Mechanism of Action

The mechanism by which (2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Insights

  • Electronic Effects : Halogenated derivatives (e.g., ) exhibit enhanced electronic interactions due to halogen atoms, whereas the butyl group primarily contributes steric bulk without significant electronic modulation .
  • Bioactivity: Pyrazole-propenoic acid hybrids with polar substituents (e.g., aminomethyl in ) show stronger target binding, while aromatic groups () favor π-π stacking in enzyme active sites .

Biological Activity

(2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid is an organic compound with the molecular formula C₇H₈N₂O₂. It features a pyrazole ring, which is a five-membered heterocyclic structure, and a prop-2-enoic acid moiety, indicating the presence of both an alkene and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The unique structural characteristics of this compound contribute to its biological activity. The presence of the butyl group on the pyrazole ring may influence its solubility and bioavailability compared to other pyrazole derivatives.

PropertyValue
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol
Structural FeaturesPyrazole ring, prop-2-enoic acid moiety

Biological Activities

Research indicates that compounds related to this compound exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, related compounds have demonstrated activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays have indicated that this compound can inhibit the proliferation of cancer cell lines, including human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cells. The cytotoxic effects are often assessed using IC₅₀ values, which measure the concentration required to inhibit cell growth by 50%.

Cell LineIC₅₀ (µM)
HL-6012.6
MCF-715.4
A549>30

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazole derivatives:

  • Synthesis and Biological Evaluation : A study synthesized various pyrazole derivatives, including this compound, and evaluated their cytotoxicity against different cancer cell lines. The results indicated moderate to high cytotoxicity, suggesting potential as therapeutic agents .
  • Antimicrobial Testing : Another research effort focused on testing the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited promising antibacterial activity, highlighting their potential use in treating bacterial infections .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could interact with specific molecular targets, modulating enzyme activity involved in inflammatory responses .

Preparation Methods

Knorr Pyrazole Synthesis Adaptation

A classical method to synthesize pyrazole derivatives is the Knorr pyrazole synthesis, which involves the condensation of hydrazines with 1,3-dicarbonyl compounds. For the butyl-substituted pyrazole, the butyl group is introduced either via the hydrazine or the β-dicarbonyl component.

  • Mechanism highlights : The reaction proceeds through formation of carbinolamine and hydrazone intermediates, followed by intramolecular cyclization to yield the pyrazole ring. The choice of base (e.g., triethylamine) and solvent affects regioselectivity and tautomerism, which are crucial for obtaining the desired substitution pattern on the pyrazole.

  • Base selection : Triethylamine is preferred over pyridine due to its stronger basicity (pKa ~10.7 vs. 5.5), facilitating deprotonation of methylene groups and promoting enolate formation, which is critical for cyclization and subsequent substitution.

Introduction of the (2E)-Prop-2-enoic Acid Side Chain

The acrylic acid side chain is introduced via condensation reactions that form the α,β-unsaturated acid moiety conjugated to the pyrazole ring.

Knoevenagel Condensation

  • The most common approach involves a Knoevenagel condensation between the pyrazole aldehyde derivative and malonic acid or its equivalents, under basic or acidic catalysis, to form the (2E)-3-(pyrazol-4-yl)prop-2-enoic acid.

  • This condensation favors the (E)-configuration due to thermodynamic stability and is often conducted in solvents like acetic acid or ethanol with bases such as piperidine or ammonium acetate.

Acid Hydrolysis

  • When malonate esters are used as starting materials, subsequent acid hydrolysis converts esters into the free acrylic acid, completing the synthesis.

Representative Synthetic Procedure (Literature-Informed)

Step Reagents & Conditions Outcome
1. Pyrazole Formation React hydrazine derivative with butyl-substituted β-dicarbonyl compound in ethanol with triethylamine at reflux Formation of 1-butyl-pyrazole intermediate
2. Aldehyde Introduction Formylation at the 4-position of pyrazole via Vilsmeier-Haack or related formylation methods 4-Formyl-1-butyl-pyrazole
3. Knoevenagel Condensation Condense 4-formyl-pyrazole with malonic acid in acetic acid, catalyzed by piperidine, at 60–80°C This compound
4. Purification Acidify, precipitate, filter, and recrystallize from suitable solvents Pure product with (E)-configuration

Analytical Data Supporting Preparation

  • Infrared (IR) Spectroscopy : Characteristic absorption bands include:

    • Carboxylic acid O–H stretch (~3200–2500 cm⁻¹)
    • C=O stretch of acid (~1690–1720 cm⁻¹)
    • C=N and C=C stretches from pyrazole and acrylic moieties (~1600–1650 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR) :

    • $$^{1}H$$ NMR shows signals for vinyl protons with coupling constants consistent with (E)-configuration (~15–16 Hz).
    • Pyrazole ring protons appear as singlets or doublets depending on substitution.
    • Butyl chain protons appear as multiplets in the aliphatic region.
  • Mass Spectrometry (MS) :

    • Molecular ion peak consistent with molecular weight 192.21 g/mol.
    • Fragmentation patterns confirm pyrazole and acrylic acid moieties.

Summary Table of Key Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Knorr Pyrazole Synthesis + Knoevenagel Condensation Hydrazine, β-dicarbonyl, malonic acid, triethylamine, piperidine Reflux in ethanol/acetic acid, 60–80°C Straightforward, regioselective, good yields Requires multi-step purification
Formylation + Knoevenagel Condensation Vilsmeier reagent, malonic acid, base catalyst Mild heating, acidic or basic medium High selectivity for (E)-isomer Sensitive to reaction conditions

Research Findings and Notes

  • The base choice in pyrazole ring formation critically influences the regioselectivity and yield; triethylamine is superior to pyridine for deprotonation steps.

  • The (E)-configuration of the acrylic acid side chain is thermodynamically favored and can be confirmed by coupling constants in NMR and IR spectra.

  • Acid hydrolysis steps must be carefully controlled to avoid degradation of the pyrazole ring.

  • Purification by recrystallization from polar solvents such as ethanol or acetic acid enhances product purity and yield.

Q & A

Q. Methodological resolution :

Replicate studies under standardized OECD guidelines.

Perform SAR studies with a congeneric series (varying alkyl chain length, substituent position) .

Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase) .

What advanced analytical techniques are critical for resolving the crystal structure and electronic properties of this compound?

Advanced Research Question

  • Single-crystal X-ray diffraction : Resolve E/Z configuration and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups). Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) with SHELX refinement achieves R-factors < 0.05 .
  • DFT calculations : Gaussian 16 simulations (B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, correlating with reactivity .
  • Spectroscopic validation : Compare experimental IR (C=O stretch ~1700 cm⁻¹) and UV-Vis (π→π* transitions ~250 nm) with computational results .

How can researchers design robust Structure-Activity Relationship (SAR) studies for this compound’s derivatives?

Basic Research Question

Core modifications : Synthesize analogs with:

  • Varied alkyl chains (butyl → pentyl/hexyl) on the pyrazole nitrogen.
  • Substituents at the pyrazole C3/C5 positions (e.g., halogens, methoxy) .

Biological testing : Screen against target enzymes (e.g., COX-2, α-glucosidase) using enzyme inhibition assays (IC₅₀ determination) .

Data analysis : Use multivariate regression (Hansch analysis) to correlate logP, molar refractivity, and bioactivity .

Q. Example SAR Table :

Substituent (Pyrazole R-group)logPIC₅₀ (μM, COX-2)
1-Butyl2.112.3
1-Pentyl2.88.7
1-Methyl1.3>50

What strategies mitigate challenges in achieving high enantiomeric excess (ee) during asymmetric synthesis?

Advanced Research Question

  • Chiral catalysts : Use (R)-BINAP-Pd complexes or organocatalysts (e.g., L-proline) for asymmetric induction in condensation reactions .
  • Dynamic kinetic resolution : Employ enzymes (lipases) in biphasic systems to favor E-isomer formation .
  • Analytical QC : Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or CD spectroscopy .

How can in silico methods guide the prioritization of derivatives for in vivo studies?

Advanced Research Question

ADMET prediction : Use SwissADME to assess bioavailability, blood-brain barrier permeability, and CYP450 interactions .

Toxicity profiling : ProTox-II predicts hepatotoxicity and mutagenicity risks .

Molecular dynamics : GROMACS simulations (20 ns trajectories) evaluate target-ligand binding stability (e.g., with TNF-α) .

Q. Prioritization criteria :

  • QED (Quantitative Estimate of Drug-likeness) > 0.5.
  • Predicted LD₅₀ > 500 mg/kg (rodent models).

What are the best practices for characterizing degradation products under accelerated stability conditions?

Basic Research Question

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • LC-MS/MS analysis : Use a Q-TOF mass spectrometer (ESI+ mode) to identify oxidation products (e.g., carboxylic acid → lactone) .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf life at 25°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid

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